Nitrofurantoin
Overview
Description
Synthesis Analysis
The synthesis of Nitrofurantoin is not fully understood, but it disrupts several bacterial processes . Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .Molecular Structure Analysis
The molecular structure of Nitrofurantoin has been studied extensively. It has been found that Nitrofurantoin maintains the same planar conformation in different crystals . A study also predicted the hydrogen bonds present in the cocrystal of Nitrofurantoin-L-proline (NTF-LP) through a computational approach (DFT calculations) .Chemical Reactions Analysis
Nitrofurantoin is known to undergo various chemical reactions. A study found that Nitrofurantoin’s clinical efficacy was diminished if given for only 3 days . Another study used computational chemistry to calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of Nitrofurantoin and their derivative products .Physical And Chemical Properties Analysis
Nitrofurantoin’s physical and chemical properties have been analyzed using computational chemistry techniques . The charge distribution in Nitrofurantoin and their nitroso derivatives was concentrated in the Furan-nitro group, which explains the antibacterial properties .Scientific Research Applications
Quantitative Detection in Urine
Nitrofurantoin is widely used as an antibacterial agent for the urinary tract in both humans and animals. A novel quantitative method for determining nitrofurantoin in urine involves direct extraction and spectrophotometry, showing high sensitivity and accuracy for its detection without interference from metabolites in rat, dog, and human urine (Conklin & Hollifield, 1965).
Development of Detection Methods for Residues
To address the widespread use of nitrofurantoin in treating animal diseases and its presence as a major compound in drug residue violations, research has focused on developing rapid and convenient detection methods. A study prepared polyclonal antibodies to a derivative of nitrofurantoin, establishing an immunoassay suitable for screening residues in drinking water for animals with excellent specificity and sensitivity (Liu et al., 2007).
Impact on Pharmacokinetics and Excretion
The breast cancer resistance protein (BCRP/ABCG2) significantly influences the pharmacokinetics, hepatobiliary excretion, and milk secretion of nitrofurantoin. Research indicates Bcrp1 plays a crucial role in the bioavailability of nitrofurantoin, affecting its active secretion into milk and suggesting implications for lactating women prescribed this antibiotic (Merino et al., 2005).
Systematic Review on Efficacy and Toxicity
A comprehensive review and meta-analysis of controlled trials highlight nitrofurantoin's clinical and microbiological efficacy for lower urinary tract infection, with good tolerability and rare occurrence of resistance. This suggests its continued viability as a first-line treatment option (Huttner et al., 2015).
Electrochemical Detection in Environmental and Biological Samples
Advanced electrochemical sensors have been developed for the detection of nitrofurantoin in human urine and river water samples, demonstrating the potential for low-cost, portable, and rapid monitoring of nitrofurantoin contamination in the environment (Mariyappan et al., 2021).
Novel Analytical Methods for Pharmacokinetic Studies
A novel ultra-high performance liquid chromatography and diode array detection method has been developed for quantifying nitrofurantoin in plasma and urine, facilitating pharmacokinetic studies and optimizing patient treatment (Wijma et al., 2019).
Mechanisms of Action and Resistance Development
Research into nitrofurantoin's mechanism of action and resistance development in Escherichia coli highlights the role of nitroreductases in activating the drug and the potential for novel resistance mechanisms, emphasizing the need for continued monitoring and study of resistance patterns (Ho et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQHRVNIOXGAQ-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O5 | |
Record name | NITROFURANTOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17140-81-7 (mono-hydrate), 54-87-5 (hydrochloride salt) | |
Record name | Nitrofurantoin [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
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Molecular Weight |
238.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992) | |
Record name | NITROFURANTOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C. | |
Record name | SID8139874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NITROFURANTOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nitrofurantoin | |
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Record name | NITROFURANTOIN | |
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Mechanism of Action |
Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein., MICROSOMAL AND SOLUBLE FRACTIONS FROM BOTH RAT LIVER AND LUNG MEDIATED THE COVALENT BINDING OF (14)C-LABELED NITROFURANTOIN (I) TO TISSUE MACROMOLECULES IN VITRO. OXYGEN STRONGLY INHIBITED THE BINDING IN BOTH FRACTIONS, AND CARBON MONOXIDE FAILED TO INHIBIT THE BINDING IN MICROSOMAL PREPARATIONS, INDICATING ACTIVATION OF I IN BOTH SYSTEMS BY NITROREDUCTION RATHER THAN OXIDATION OF THE FURAN RING. MICROSOMAL NITROREDUCTION AND COVALENT BINDING OF I WERE INHIBITED BY AN ANTIBODY AGAINST NADPH-CYTOCHROME C REDUCTASE AND COVALENT BINDING WAS ENHANCED BY THE ADDITION OF FAD. IN SOLUBLE FRACTIONS, MAXIMUM RATES OF COVALENT BINDING WERE OBTAINED IN THE PRESENCE OF NADH AND HYPOXANTHINE, AND IT WAS INHIBITED BY ALLOPURINOL, A XANTHINE OXIDASE INHIBITOR. REDUCED GLUTATHIONE DECREASED COVALENT BINDING OF I IN BOTH MICROSOMAL AND SOLUBLE FRACTIONS OF LIVER AND LUNG, BUT THE RATE OF NITROREDUCTION WAS UNAFFECTED., THE HYPOTHESIS IS PRESENTED THAT THE TOXICITY OF NITROFURANS SUCH AS NITROFURANTOIN (I), WHICH ARE USED IN COMMERCIAL POULTRY PRODUCTION, IS DUE TO OXIDATIVE METABOLIC STRESS CAUSED BY THE O2- FREE RADICAL FORMED DURING METABOLISM OF THE COMPOUNDS. | |
Record name | Nitrofurantoin | |
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Product Name |
Nitrofurantoin | |
Color/Form |
ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder | |
CAS RN |
67-20-9 | |
Record name | NITROFURANTOIN | |
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Record name | Nitrofurantoin [USP:INN:BAN:JAN] | |
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Record name | Nitrofurantoin | |
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Record name | NITROFURANTOIN | |
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Record name | NITROFURANTOIN | |
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Melting Point |
514 °F (decomposes) (NTP, 1992), 223-228, 263 °C | |
Record name | NITROFURANTOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20773 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nitrofurantoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00698 | |
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Record name | NITROFURANTOIN | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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